molecular formula C7H13N3O2 B14624817 1-Methyl-2-(nitromethylidene)-1,3-diazepane CAS No. 56611-83-7

1-Methyl-2-(nitromethylidene)-1,3-diazepane

Cat. No.: B14624817
CAS No.: 56611-83-7
M. Wt: 171.20 g/mol
InChI Key: ZJRUHCYDSXYQOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(nitromethylidene)-1,3-diazepane can be achieved through several methods. One common approach involves the reaction of 1-methyl-1,3-diazepane with nitromethane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitromethane, allowing it to act as a nucleophile and attack the diazepane ring, forming the nitromethylene substituent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(nitromethylidene)-1,3-diazepane undergoes various chemical reactions, including:

    Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitromethylene group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethylene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted diazepanes depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(nitromethylidene)-1,3-diazepane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(nitromethylidene)-1,3-diazepane involves its interaction with molecular targets such as enzymes and receptors. The nitromethylene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(nitromethylidene)pyrrolidine: Similar structure but with a five-membered ring.

    1-Methyl-2-(nitromethylidene)imidazole: Contains an imidazole ring instead of a diazepane ring.

Uniqueness

1-Methyl-2-(nitromethylidene)-1,3-diazepane is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to its five-membered and six-membered ring analogs

Properties

CAS No.

56611-83-7

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

1-methyl-2-(nitromethylidene)-1,3-diazepane

InChI

InChI=1S/C7H13N3O2/c1-9-5-3-2-4-8-7(9)6-10(11)12/h6,8H,2-5H2,1H3

InChI Key

ZJRUHCYDSXYQOY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCNC1=C[N+](=O)[O-]

Origin of Product

United States

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